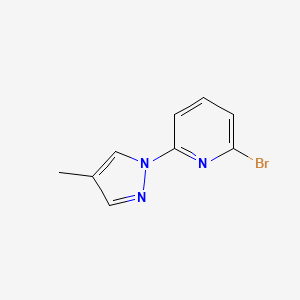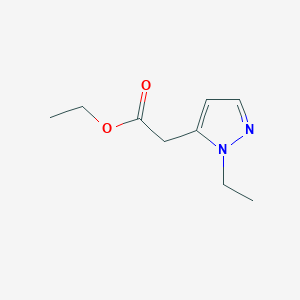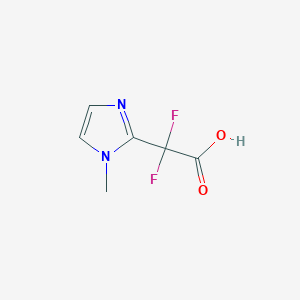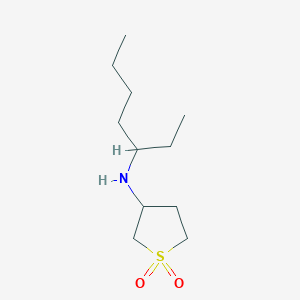
3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C11H23NO2S and a molecular weight of 233.37 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and an amino group attached to a heptane chain. The 1,1-dioxide indicates the presence of two oxygen atoms bonded to the sulfur atom, forming a sulfone group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with an appropriate heptan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization, distillation, and chromatography, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of amino-substituted derivatives.
科学研究应用
3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can enhance the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells .
相似化合物的比较
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the heptan-3-ylamino group, making it less versatile in chemical reactions.
Heptan-3-ylamine: Does not contain the tetrahydrothiophene ring, limiting its applications in heterocyclic chemistry.
Sulfolane: A related sulfone compound with different structural features and applications.
Uniqueness
3-(Heptan-3-ylamino)tetrahydrothiophene 1,1-dioxide is unique due to the combination of its tetrahydrothiophene ring and heptan-3-ylamino group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications in various fields .
属性
IUPAC Name |
N-heptan-3-yl-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2S/c1-3-5-6-10(4-2)12-11-7-8-15(13,14)9-11/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXWDDNXCNLCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)NC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

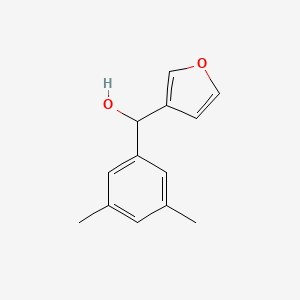

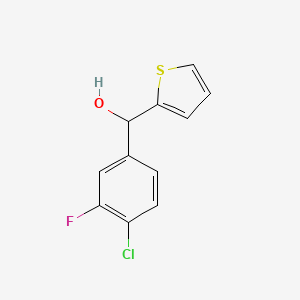
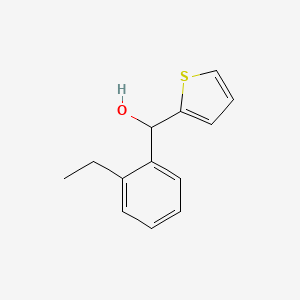
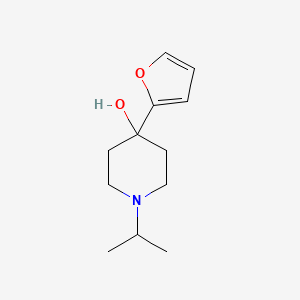
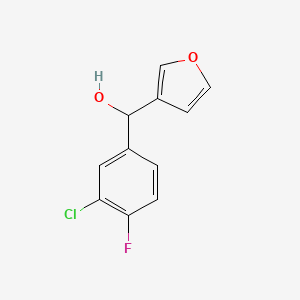
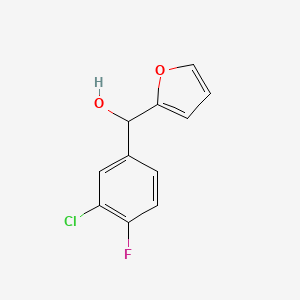
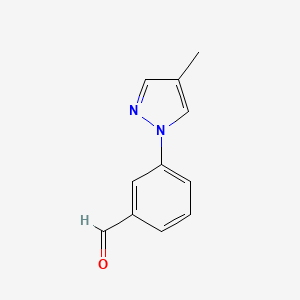
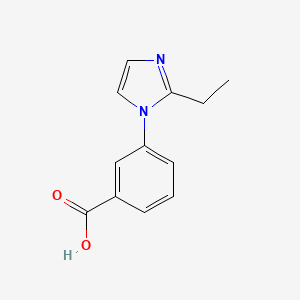
![Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]-](/img/structure/B7893131.png)
